molecular formula C4H7BrN2S B12663453 2-(Methylthio)-1H-imidazolium bromide CAS No. 84501-63-3

2-(Methylthio)-1H-imidazolium bromide

Cat. No.: B12663453
CAS No.: 84501-63-3
M. Wt: 195.08 g/mol
InChI Key: IDUZEHNIYZGZBV-UHFFFAOYSA-N
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Description

2-(Methylthio)-1H-imidazolium bromide is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1H-imidazolium bromide typically involves the alkylation of imidazole with methylthiol in the presence of a brominating agent. One common method includes the reaction of imidazole with methylthiol in the presence of hydrobromic acid, which facilitates the formation of the bromide salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1H-imidazolium bromide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, potassium iodide, or sodium hydroxide in polar solvents such as water or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

2-(Methylthio)-1H-imidazolium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1H-imidazolium bromide involves its interaction with various molecular targets. The imidazolium ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect cellular pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthioimidazole: Lacks the bromide ion, making it less reactive in nucleophilic substitution reactions.

    1-Methylimidazole: Contains a methyl group instead of a methylthio group, resulting in different chemical properties.

    2-Methylthio-1H-benzimidazole: Contains a benzimidazole ring, which alters its biological activity and chemical reactivity.

Uniqueness

2-(Methylthio)-1H-imidazolium bromide is unique due to the presence of both the methylthio group and the bromide ion. This combination enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic chemistry.

Properties

CAS No.

84501-63-3

Molecular Formula

C4H7BrN2S

Molecular Weight

195.08 g/mol

IUPAC Name

2-methylsulfanyl-1H-imidazole;hydrobromide

InChI

InChI=1S/C4H6N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

IDUZEHNIYZGZBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN1.Br

Origin of Product

United States

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